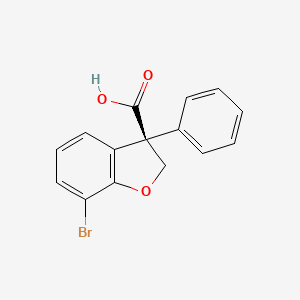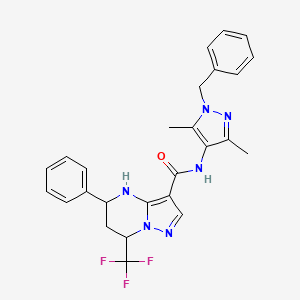![molecular formula C11H14ClNO3S B12615008 N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide CAS No. 921767-39-7](/img/structure/B12615008.png)
N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The crude product is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification process may include additional steps such as distillation and advanced chromatographic techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) in the presence of a catalyst like iron(III) chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the original compound .
Scientific Research Applications
N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide involves its interaction with specific molecular targets in bacterial cells. The sulfonyl group is known to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell growth and replication . The compound may also interfere with other metabolic pathways, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-sulfonylbis[4-chloro-]: This compound has a similar sulfonyl group but differs in its overall structure and properties.
Sulfanilamide: A well-known sulfonamide with antibacterial properties, used as a reference compound in many studies.
Uniqueness
Its combination of a sulfonyl group with a formamide moiety makes it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
921767-39-7 |
|---|---|
Molecular Formula |
C11H14ClNO3S |
Molecular Weight |
275.75 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)sulfonyl-2-methylpropyl]formamide |
InChI |
InChI=1S/C11H14ClNO3S/c1-8(2)11(13-7-14)17(15,16)10-5-3-9(12)4-6-10/h3-8,11H,1-2H3,(H,13,14) |
InChI Key |
FYLZGGCMHOMUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(NC=O)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



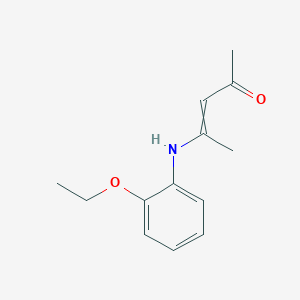
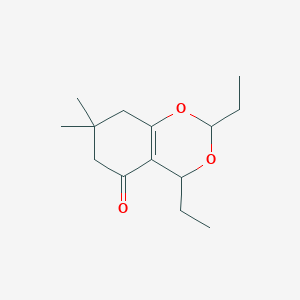
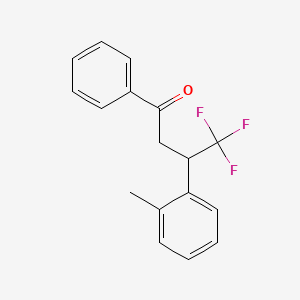
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
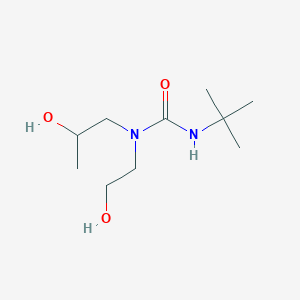
![3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B12614958.png)
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane](/img/structure/B12614960.png)
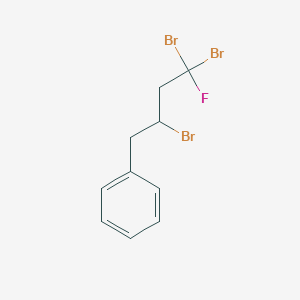
![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)

![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)
